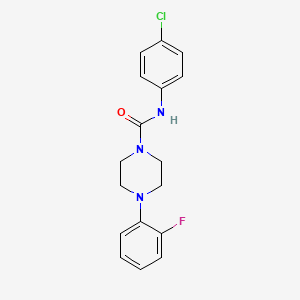

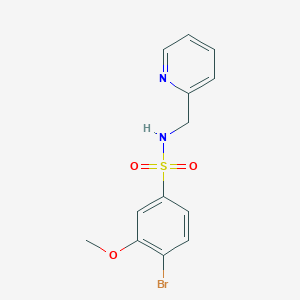

N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

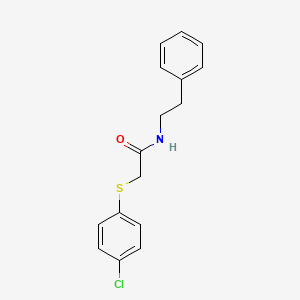

The compound "N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds known for their affinity to dopamine receptors, particularly the D3 receptor subtype. Although the specific compound is not directly mentioned in the provided papers, similar compounds with structural variations have been synthesized and evaluated for their binding and function at dopamine D3 and D2 receptors. For instance, compounds with arylcarboxamide linkers and phenylpiperazine moieties have been shown to exhibit high selectivity for the D3 receptor over the D2 receptor, as demonstrated in the first paper .

Synthesis Analysis

The synthesis of related compounds involves the preparation of arylcarboxamides with specific substituents that confer selectivity towards dopamine receptors. The second paper describes the synthesis of a sigma receptor ligand with a piperazine structure and a fluoropropyl group . Although the synthesis of "N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide" is not explicitly detailed, it can be inferred that similar synthetic strategies, such as the use of fluoride displacement on a precursor salt followed by purification techniques like HPLC, could be applicable .

Molecular Structure Analysis

The molecular structure of compounds in this class is critical for their receptor binding selectivity. The presence of a carbonyl group in the amide linker, as well as the specific substituents on the phenylpiperazine moiety, play pivotal roles in determining the affinity and selectivity for the D3 receptor. Chimeric receptor studies have highlighted the importance of the second extracellular loop of the D3 receptor in contributing to the binding selectivity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are likely to include amide bond formation, halogenation, and alkylation. The specific reactions for the synthesis of "N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide" would depend on the starting materials and the synthetic route chosen. The reactions must be carefully controlled to ensure the correct placement of substituents and to maintain the integrity of the piperazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide" would be influenced by its molecular structure. The presence of halogen atoms is likely to increase the compound's molecular weight and lipophilicity, which could affect its ability to cross biological membranes. The amide linkage may contribute to the compound's stability and solubility in biological media. The specific physical and chemical properties would need to be determined experimentally through techniques such as NMR, mass spectrometry, and chromatography.

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or theoretical studies.

Please consult with a qualified professional or refer to specific scientific literature for detailed information.

属性

IUPAC Name |

N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN3O/c18-13-5-7-14(8-6-13)20-17(23)22-11-9-21(10-12-22)16-4-2-1-3-15(16)19/h1-8H,9-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECDCFGKMZOLEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B3019171.png)

![2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B3019173.png)

![3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B3019174.png)

![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B3019178.png)

![4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3019188.png)